1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate
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Overview
Description
1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
The synthesis of 1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyano, cyclopropyl, and methylsulfanyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: to form the pyridine ring.
Nucleophilic substitution: to introduce the cyano group.
Alkylation: to add the cyclopropyl group.
Thioether formation: to introduce the methylsulfanyl group.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of new materials and chemical processes, particularly those requiring specific reactivity or stability.
Mechanism of Action
The mechanism of action of 1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Carbamoylethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds with similar pyridine ring structures but different substituents, which can affect their reactivity and applications.
Cyano-substituted compounds: Molecules with cyano groups that exhibit similar reactivity in reduction and substitution reactions.
Thioether-containing compounds: Compounds with methylsulfanyl groups that can undergo similar oxidation reactions.
Properties
IUPAC Name |
(1-amino-1-oxopropan-2-yl) 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-7(12(16)18)20-14(19)9-5-11(8-3-4-8)17-13(21-2)10(9)6-15/h5,7-8H,3-4H2,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQSRYNKZOLWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC(=O)C1=CC(=NC(=C1C#N)SC)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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